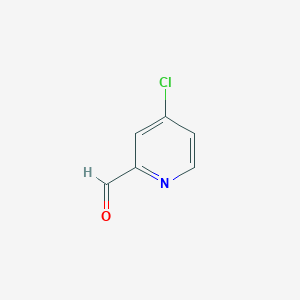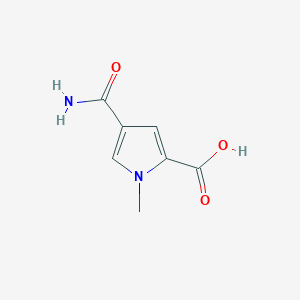
4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid, is a derivative of pyrrole with potential relevance in various chemical and biological contexts. Pyrrole derivatives are known for their diverse applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves catalytic systems or reactions with various reagents. For instance, methyl 4-aminopyrrole-2-carboxylates can be synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method includes the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide . Additionally, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives involves the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions .
Molecular Structure Analysis
The molecular structure and properties of pyrrole derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied using NMR, UV-Visible, FT-IR, and Mass spectroscopy, along with DFT calculations . These studies provide insights into the electronic transitions, vibrational analysis, and the nature of intra- and intermolecular interactions within the molecules.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including cyclizations and interactions with DNA. For instance, 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids can cyclize with formyl and acetyl electrophiles to form different heterocyclic structures . Pyridine-2-carboxylic acid derivatives have been shown to interact with DNA, which is significant for understanding their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing groups can enhance the affinity of pyrrole derivatives for certain biological targets . Theoretical calculations, such as those performed using DFT, can predict thermodynamic parameters and reactivity descriptors, providing a deeper understanding of the properties of these compounds .
Applications De Recherche Scientifique
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including "4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid," have been explored for their roles as microbial inhibitors in the production of biorenewable chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, impacting their yield and titer negatively. Such inhibition has been linked to damage to cell membranes and a decrease in microbial internal pH, suggesting strategies for metabolic engineering to enhance microbial robustness against carboxylic acids Jarboe, L., Royce, L. A., & Liu, P.-h. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4..
Structural Characterization of Humic Substances
The structural analysis of humic substances, using techniques like thermochemolysis with tetramethylammonium hydroxide (TMAH), reveals the presence of benzenecarboxylic acid methyl esters and other carboxylic acid derivatives. This method has provided insights into the chemical nature of humic substances, highlighting the role of carboxylic acids in their structure and potential applications [Río, J. C., & Hatcher, P.].
Role in Plant Defense Against Pathogens
Pyrroline-5-carboxylate, a derivative related to "4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid," plays a significant role in plant defense mechanisms. This compound is involved in both resistance gene-mediated and non-host resistance against invading pathogens, demonstrating the importance of carboxylic acid derivatives in plant biology and offering potential agricultural applications Qamar, A., Mysore, K., & Senthil-Kumar, M. (2015). Role of proline and pyrroline-5-carboxylate metabolism in plant defense against invading pathogens. Frontiers in Plant Science, 6..
Biotechnological Routes Based on Lactic Acid Production
The conversion of lactic acid into valuable chemicals, including derivatives of "4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid," highlights the potential of carboxylic acids in biotechnological applications. These routes offer greener alternatives for chemical production, emphasizing the versatility of carboxylic acid derivatives in industrial processes Gao, C., Ma, C., & Xu, P. (2011). Biotechnological routes based on lactic acid production from biomass. Biotechnology advances, 29(6), 930-939..
Human Urinary Carcinogen Metabolites
Studies on human urinary carcinogen metabolites, including those derived from carboxylic acids, offer insights into the relationships between tobacco use, cancer, and the metabolic processing of carcinogens. These metabolites serve as biomarkers for assessing exposure to carcinogens and understanding their role in cancer development Hecht, S. (2002). Human urinary carcinogen metabolites: biomarkers for investigating tobacco and cancer. Carcinogenesis, 23(6), 907-922..
Propriétés
IUPAC Name |
4-carbamoyl-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-3-4(6(8)10)2-5(9)7(11)12/h2-3H,1H3,(H2,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDNDVAWZIXTQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438488 |
Source


|
| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
143158-62-7 |
Source


|
| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


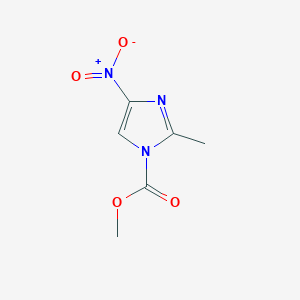

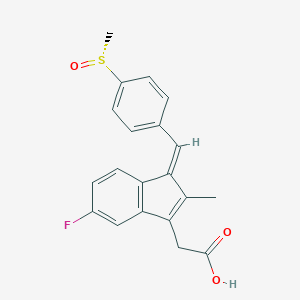
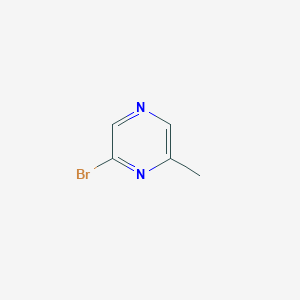
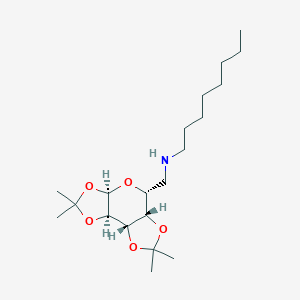

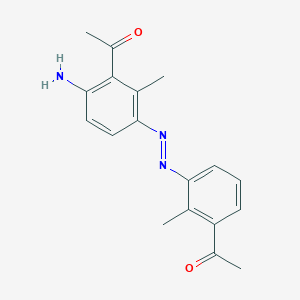
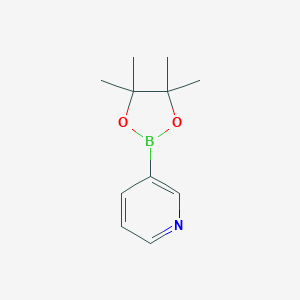
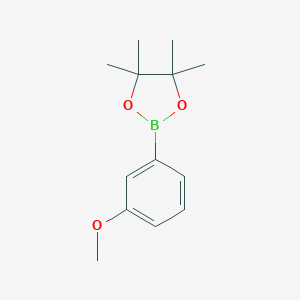
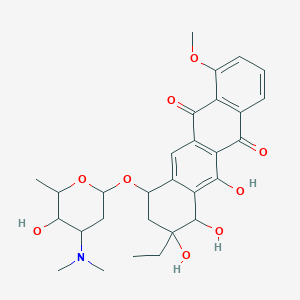
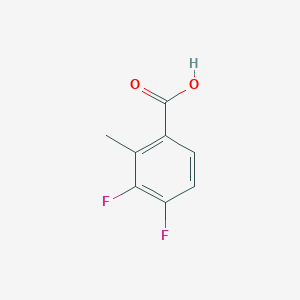
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
